Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is a compound with the molecular weight of 219.24 . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade due to its importance as a bioactive scaffold . The synthesis of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate involves transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate is represented by the Inchi Code: 1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3 .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The products’ substitution pattern is explained by concurrent ketimine and Ortoleva–King type reaction intermediate transformations .Physical And Chemical Properties Analysis
Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate has a molecular weight of 219.24 . It should be stored at a temperature between 28 C .Scientific Research Applications
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . The compound could potentially be used in the development of new drugs to combat these resistant strains of tuberculosis.
Drug Discovery Research
The imidazo[1,2-a]pyridine core is considered a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This compound could be used in the synthesis of new drugs, contributing to the field of drug discovery research.
Treatment of Infectious Diseases
Given the compound’s potential as an antituberculosis agent, it could also be explored for the treatment of other infectious diseases . Further research could uncover its efficacy against different pathogens.
Synthesis of Imidazo[1,5-a]pyrimidines
The compound has been used in the synthesis of imidazo[1,5-a]pyrimidines . These are structural analogs of purine bases like adenine and guanine and have various applications in medicinal chemistry .
Material Science
Imidazopyridine, which this compound is a derivative of, is also useful in material science due to its structural character . It could potentially be used in the development of new materials.
Study of Chemical Reactions
The compound could be used in studying chemical reactions, such as the Dimroth rearrangement . This involves the cleavage of a C–N bond and the formation of a C–C bond .
Future Directions
Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The World Health Organization has taken the initiative to develop new TB drugs, and a few examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests that Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate and similar compounds may have promising future applications in drug discovery research .
properties
IUPAC Name |
ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-11(15)10-7(2)13-9-6-4-5-8(12)14(9)10/h4-6H,3,12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHVYNZCSZKUSZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C(=CC=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611249 |
Source
|
Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-2-methylimidazo[1,2-A]pyridine-3-carboxylate | |
CAS RN |
35220-24-7 |
Source
|
Record name | Ethyl 5-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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